(S)-2-(1-Aminopropyl)benzoicacidhcl

Description

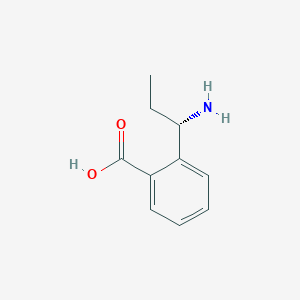

(S)-2-(1-Aminopropyl)benzoic acid HCl is a chiral benzoic acid derivative characterized by an (S)-configured aminopropyl side chain at the 2-position of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₁₀H₁₄NO₂·HCl (molecular weight: 237.69 g/mol). The compound’s stereochemistry and functional groups contribute to its interactions with biological targets, particularly enzymes or receptors where chiral recognition is critical .

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-[(1S)-1-aminopropyl]benzoic acid |

InChI |

InChI=1S/C10H13NO2/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m0/s1 |

InChI Key |

RYWMDKBZWWSZPI-VIFPVBQESA-N |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1C(=O)O)N |

Canonical SMILES |

CCC(C1=CC=CC=C1C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminopropyl)benzoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of a suitable starting material, such as (S)-2-bromo-1-phenylpropane.

Nucleophilic Substitution: The starting material undergoes a nucleophilic substitution reaction with an appropriate amine, such as ammonia or a primary amine, to introduce the amino group.

Hydrolysis: The resulting intermediate is then subjected to hydrolysis to convert the ester or nitrile group into a carboxylic acid.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (S)-2-(1-Aminopropyl)benzoic acid hydrochloride in high purity.

Industrial Production Methods

In industrial settings, the production of (S)-2-(1-Aminopropyl)benzoic acid hydrochloride may involve large-scale batch or continuous processes. These methods often utilize automated reactors and advanced purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminopropyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or iron (Fe).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Research has indicated that (S)-2-(1-aminopropyl)benzoic acid hydrochloride exhibits antiviral properties. It has been studied as a potential inhibitor of various viral infections, particularly those involving RNA viruses. In a study focusing on the synthesis of heterobicyclic compounds, derivatives of this compound were shown to inhibit viral replication effectively, suggesting its potential as a therapeutic agent against viral infections .

1.2 Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to act as a covalent inhibitor of certain protein kinases, which play crucial roles in cell signaling and cancer progression . This inhibition can lead to the development of novel anticancer therapies.

Pharmacological Research

2.1 Neuropharmacology

In neuropharmacological studies, (S)-2-(1-aminopropyl)benzoic acid hydrochloride has been evaluated for its effects on neurotransmitter systems. Its structural similarity to known neurotransmitters allows it to interact with various receptors, potentially modulating synaptic transmission and influencing mood disorders .

2.2 Pain Management

The compound has also been explored in the context of pain management. Studies suggest that it may have analgesic properties, making it a candidate for further research into treatments for chronic pain conditions .

Analytical Applications

3.1 Chromatographic Techniques

In analytical chemistry, (S)-2-(1-aminopropyl)benzoic acid hydrochloride is utilized as a derivatization reagent in gas chromatography (GC). Its ability to form stable derivatives with amino acids and other nitrogenous compounds enhances the detection sensitivity and specificity in complex biological samples . This application is critical for the analysis of metabolites in clinical and environmental samples.

Data Tables

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, derivatives of (S)-2-(1-aminopropyl)benzoic acid hydrochloride were tested against a panel of RNA viruses. The results demonstrated significant inhibition of viral replication, leading researchers to propose further development into antiviral therapies.

Case Study 2: Enzyme Inhibition

A series of experiments evaluated the inhibitory effects of (S)-2-(1-aminopropyl)benzoic acid hydrochloride on protein kinases involved in cancer progression. The compound showed promise as a lead candidate for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminopropyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: 2-Aminobenzamide Derivatives

Evidence from studies on 2-aminobenzamides (e.g., 2-(4-bromo-3-diethylsulfamoyl-benzoylamino)-benzoic acid) highlights key differences:

- Functional Groups: Unlike (S)-2-(1-Aminopropyl)benzoic acid HCl, many 2-aminobenzamides feature sulfonamide or amide substituents, which influence binding affinity and solubility.

- Biological Activity : Benzamidobenzoic acid derivatives exhibit IC₅₀ values in the micromolar range against targets like PqsD (a key enzyme in bacterial quorum sensing). Modifications to the benzamidobenzoic acid scaffold, such as sulfonamide substitutions, improve selectivity and potency .

Pharmacological Activity: Selectivity and Mechanism

- Entropy-Driven Inhibition: Sulfonamide-substituted benzamidobenzoic acids act as channel blockers in PqsD, leveraging hydrogen bonding and hydrophobic interactions. In contrast, (S)-2-(1-Aminopropyl)benzoic acid HCl’s aminopropyl group may favor alternative binding modes due to its basic amine and stereochemistry .

- Selectivity Over RNA Polymerase: Derivatives of benzamidobenzoic acid with optimized substituents (e.g., bulky groups) show reduced off-target effects on RNA polymerase. This suggests that (S)-2-(1-Aminopropyl)benzoic acid HCl’s chiral side chain could similarly enhance target specificity .

Physicochemical Properties

- Hydrogen Bonding: Crystallographic studies indicate that benzoic acid derivatives form distinct hydrogen-bonding networks. For example, procaine hydrochloride (a structurally simpler benzoic acid derivative) exhibits intermolecular N–H···Cl and O–H···O interactions, whereas (S)-2-(1-Aminopropyl)benzoic acid HCl’s extended side chain may promote unique packing motifs .

- Solubility: The hydrochloride salt of (S)-2-(1-Aminopropyl)benzoic acid enhances aqueous solubility compared to neutral analogs like 2-[(2-phenoxybiphenyl-4-carbonyl)amino]benzoic acid, which rely on polar functional groups for solubility .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | IC₅₀ (PqsD) | Selectivity Notes |

|---|---|---|---|---|---|

| (S)-2-(1-Aminopropyl)benzoic acid HCl | C₁₀H₁₄NO₂·HCl | 237.69 | Benzoic acid, aminopropyl (S) | N/A | Chiral specificity |

| 2-(4-Bromo-3-diethylsulfamoyl-benzoylamino)-benzoic acid | C₁₈H₁₈BrN₂O₅S | 469.31 | Sulfonamide, bromophenyl | ~10 µM | Moderate selectivity |

| Procaine Hydrochloride | C₁₃H₂₀N₂O₂·HCl | 272.78 | Ester, diethylamino, benzoate | N/A | Local anesthetic |

| Benzamidobenzoic acid derivatives | Varies | 300–450 | Sulfonamide, amidobenzoic acid | 1–50 µM | Improved PqsD selectivity |

Research Findings and Implications

- Enzyme Inhibition: Benzamidobenzoic acid derivatives with sulfonamide groups achieve ~5-fold higher potency than non-sulfonylated analogs, suggesting that electronegative substituents enhance target engagement. This could guide optimization of (S)-2-(1-Aminopropyl)benzoic acid HCl for similar targets .

- Crystallographic Behavior: Hydrogen-bonding patterns in (S)-2-(1-Aminopropyl)benzoic acid HCl crystals likely differ from simpler benzoates (e.g., procaine) due to steric effects from the aminopropyl chain, impacting formulation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.